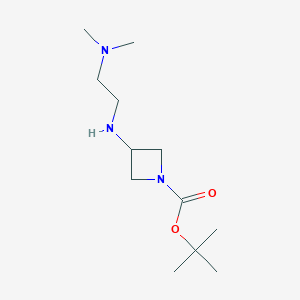
2-Methylphenyl N-benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl N-benzylcarbamate is an organic compound with the molecular formula C15H15NO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 2-methylphenyl group and the hydroxyl group is replaced by a benzyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylphenyl N-benzylcarbamate can be synthesized through several methods. One common method involves the reaction of 2-methylphenol with benzyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature and yields the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl N-benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzylcarbamate derivatives with different functional groups, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2-Methylphenyl N-benzylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylphenyl N-benzylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on the electron transport chain in microorganisms, disrupting their metabolic processes and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-methylphenyl group.
Phenyl N-benzylcarbamate: Similar but with a phenyl group instead of a 2-methylphenyl group.
Methyl N-benzylcarbamate: Similar but with a methyl group instead of a 2-methylphenyl group.
Uniqueness
2-Methylphenyl N-benzylcarbamate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in certain applications compared to its analogs.
Properties
CAS No. |
124068-94-6 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2-methylphenyl) N-benzylcarbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
VESKSKATKRLGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


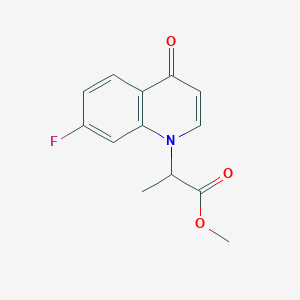
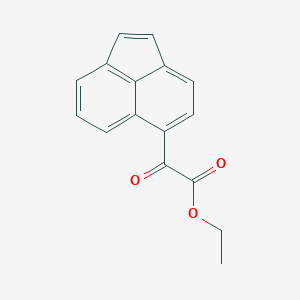
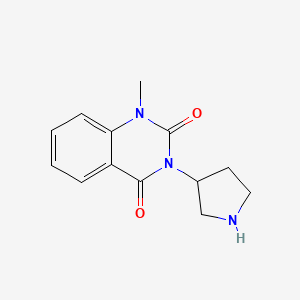
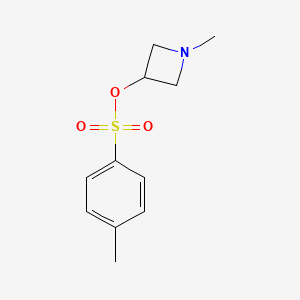
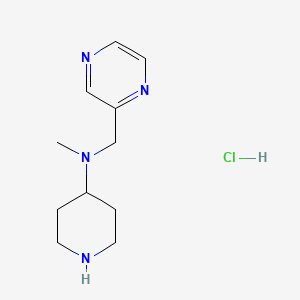
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
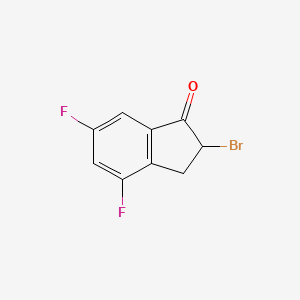
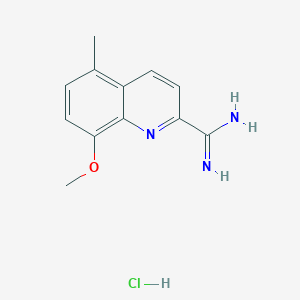
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)
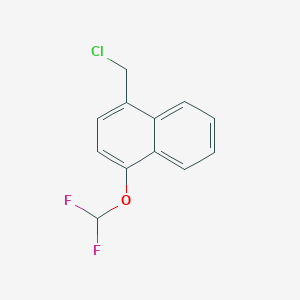
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)


